Naltrexone-3-glucuronide

概要

説明

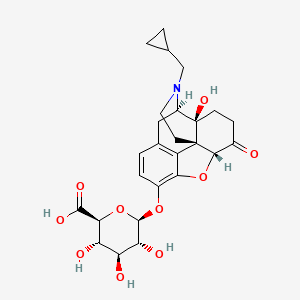

Naltrexone-3-glucuronide is a metabolite of the opioid antagonist naltrexone, which is used primarily in the treatment of opioid and alcohol dependence. This compound is formed through the process of glucuronidation, where a glucuronic acid molecule is attached to naltrexone, enhancing its solubility and excretion.

準備方法

Synthetic Routes and Reaction Conditions: Naltrexone-3-glucuronide can be synthesized through the glucuronidation of naltrexone using enzymes such as UDP-glucuronosyltransferase. The reaction typically occurs in an aqueous solution at physiological pH, and the process can be catalyzed by liver microsomes or recombinant enzymes.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale enzymatic reactions or chemical synthesis. The process requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity.

化学反応の分析

Kinetic Parameters

Notes:

-

Chronic heroin exposure reduces UGT1A1 activity by 73% , while naltrexone reduces it by 69% .

-

No significant effect on UGT2B1-mediated estradiol-17-glucuronidation .

Modulation by Opioids

-

Heroin : Induces post-translational dimerization of UGTs, altering substrate specificity .

-

Naltrexone : Competes with endogenous substrates (e.g., estradiol), reducing glucuronidation efficiency .

Distribution and Clearance

Excretion Pathways

-

Urinary excretion : 45-60% of administered naltrexone dose recovered as glucuronides .

-

Biliary excretion : Conjugated metabolites undergo enterohepatic recycling, with partial deconjugation by gut flora .

Drug Transporter Interactions

| Transporter | Interaction Type | Clinical Implication | Source |

|---|---|---|---|

| P-glycoprotein | Substrate (weak) | Limited blood-brain barrier penetration | |

| MRP2 | Efflux | Biliary excretion enhancement |

Enzyme Inhibition

-

UGT1A1 : Competitive inhibition by heroin and naltrexone reduces NTX-3G synthesis capacity .

-

Cytochrome P450 : No significant involvement in naltrexone metabolism .

Stability and Analytical Detection

-

Chemical stability : NTX-3G is stable in urine for 72 hours post-administration under refrigerated conditions .

-

Detection methods :

Comparative Metabolism

| Parameter | Naltrexone-3-glucuronide | Morphine-6-glucuronide |

|---|---|---|

| UGT Isoform | UGT1A1/2B7 | UGT2B7 |

| Receptor Activity | None reported | μ-opioid agonist |

| BBB Penetration | Low | Moderate |

| Plasma t₁/₂ | ~12 hours | >3 hours |

科学的研究の応用

Therapeutic Monitoring

-

Adherence Assessment :

- NTX-3G levels in urine can indicate whether patients have adhered to their prescribed naltrexone regimen. This application is particularly beneficial in managing substance use disorders, where treatment compliance is critical for success.

- Table 1: NTX-3G as a Biomarker

Application Description Monitoring Treatment Adherence Detection of NTX-3G in urine indicates naltrexone intake.

-

Pharmacokinetic Studies :

- Research into the pharmacokinetics of NTX-3G can provide insights into its metabolism and elimination, aiding in optimizing dosing regimens for patients receiving naltrexone therapy.

Pharmacological Effects

-

Potential Role in Pain Management :

- Emerging studies suggest that NTX-3G may interact with the opioid system differently than naltrexone itself. Some research indicates that it might influence pain perception, although findings are inconclusive and warrant further investigation .

- Table 2: Pharmacological Investigations

Study Focus Findings Pain Perception Mixed results; some studies suggest enhancement of pain perception.

- Low-Dose Naltrexone (LDN) Context :

Clinical Case Studies

- Case Study: Alcohol Use Disorder :

- Case Study: Opioid Dependence :

作用機序

Naltrexone-3-glucuronide is similar to other glucuronidated metabolites of opioid antagonists, such as naloxone-3-glucuronide and norbuprenorphine-3-glucuronide. it is unique in its specific binding affinity and metabolic pathway. Unlike some other compounds, this compound has a high affinity for the mu-opioid receptor, making it particularly effective in blocking opioid effects.

類似化合物との比較

Naloxone-3-glucuronide

Norbuprenorphine-3-glucuronide

生物活性

Naltrexone-3-glucuronide (NTX-3-G) is a primary metabolite of naltrexone, an opioid antagonist widely used in the treatment of opioid dependence and alcohol use disorder. Understanding the biological activity of NTX-3-G is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article delves into the biological activity of NTX-3-G, supported by research findings, case studies, and data tables.

Metabolism and Pharmacokinetics

Naltrexone undergoes extensive hepatic metabolism, primarily through glucuronidation, leading to the formation of NTX-3-G and 6-β-naltrexol. The formation of NTX-3-G is facilitated by UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B4, which are responsible for the conjugation process. Research indicates that NTX-3-G has a longer half-life than naltrexone, contributing to its sustained pharmacological effects.

Biological Activity

-

Opioid Receptor Interaction

- NTX-3-G exhibits minimal affinity for opioid receptors compared to naltrexone. However, it may still play a role in modulating the effects of opioids through indirect mechanisms. Studies have shown that while naltrexone blocks opioid receptors, NTX-3-G may influence the metabolic pathways associated with opioid analgesia and tolerance.

-

Effects on Glucuronidation

- Research indicates that repeated administration of naltrexone can enhance the synthesis of morphine-3-glucuronide (M3G), a metabolite linked to both analgesic and neuroexcitatory effects. This enhancement is believed to be mediated through a low-affinity/high-capacity reaction involving NTX-3-G, suggesting a complex interaction between these metabolites in opioid metabolism .

Case Studies and Clinical Findings

Clinical studies have explored the safety and efficacy of naltrexone and its metabolites, including NTX-3-G. Key findings include:

- In a study involving opioid-dependent patients receiving extended-release naltrexone, adverse events were monitored, revealing that elevated liver enzymes were more prevalent in the naltrexone group compared to placebo . This highlights the importance of monitoring liver function in patients treated with naltrexone due to potential hepatotoxicity linked to its metabolites.

- A review of low-dose naltrexone (LDN) indicated its potential as an anti-inflammatory agent through mechanisms independent of opioid receptor antagonism. LDN may modulate glial cell activity via Toll-like receptor 4 (TLR4), which could relate to the biological activity of its glucuronide metabolites .

Research Findings

A comprehensive analysis of various studies reveals significant insights into the biological activity of NTX-3-G:

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO10/c28-13-5-6-26(34)15-9-12-3-4-14(35-24-19(31)17(29)18(30)21(37-24)23(32)33)20-16(12)25(26,22(13)36-20)7-8-27(15)10-11-1-2-11/h3-4,11,15,17-19,21-22,24,29-31,34H,1-2,5-10H2,(H,32,33)/t15-,17+,18+,19-,21+,22+,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSKQJYZSCIQRR-ODTDCTFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997961 | |

| Record name | 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76630-71-2 | |

| Record name | Naltrexone 3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076630712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that naltrexone-3-glucuronide did not demonstrate activity in reversing morphine-induced allodynia in rats. What could explain this lack of effect?

A1: While the study itself [] doesn't delve into the specific reasons for this compound's inactivity in this model, several hypotheses could be considered.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。